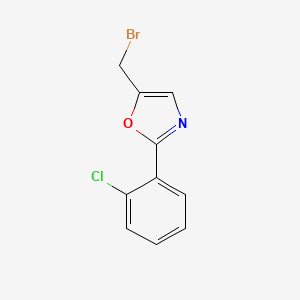

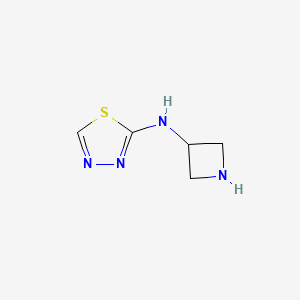

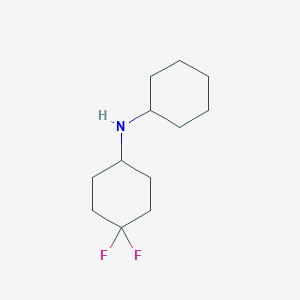

![molecular formula C7H9ClN4 B1490716 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine CAS No. 935505-76-3](/img/structure/B1490716.png)

7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine

Overview

Description

“7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine” is a chemical compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . It is used by early discovery researchers . This compound plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors .

Synthesis Analysis

An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been described . The synthesis involves a seven-step process starting from dimethyl malonate, resulting in an overall yield of 31% . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .

Molecular Structure Analysis

The empirical formula of a similar compound, 7H-Pyrrolo[2,3-d]pyrimidin-4-ol, is C6H5N3O . The molecular weight is 135.12 . The SMILES string is Oc1ncnc2[nH]ccc12 .

Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .

Physical And Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine appears as a white crystalline solid . Its melting point range is approximately 214-217 °C .

Scientific Research Applications

Chemical Synthesis and Modification

- Synthetic Routes and Derivatives : The classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid and its nonclassical analogues have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents, with some compounds demonstrating potent inhibition of DHFR from pathogens like Toxoplasma gondii and Mycobacterium avium, highlighting the versatility of this scaffold in drug design (Gangjee et al., 2007).

- Innovative Synthesis Approaches : A one-step synthesis for a new series of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines was described, utilizing phosphorus pentoxide in a method showcasing the adaptability of this chemical framework for generating novel compounds, which were evaluated for pesticide applications (Jørgensen et al., 1985).

Biological Activity and Potential Applications

- Antiviral Properties : Compounds based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have shown promise as antiviral agents against Zika virus (ZIKV) and dengue virus (DENV), with structural features identified that contribute to their antiviral activity, underscoring the potential of these compounds in developing treatments against flaviviruses (Soto-Acosta et al., 2021).

- Anti-inflammatory and Antitumor Effects : Novel pyrrolo[2,3-d]pyrimidines incorporating a vicinal diaryl motif have been synthesized and evaluated for TNF-α inhibitory activity in vivo, displaying significant potential for the treatment of inflammation-related disorders (Hilmy et al., 2015).

Mechanism of Action

Target of Action

The primary target of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine is the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is a key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Mode of Action

This compound interacts with PAK4 as a competitive inhibitor . The compound binds to the kinase, preventing it from interacting with its substrates and thus inhibiting its activity . The binding modes and inhibitory mechanisms were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .

Biochemical Pathways

The inhibition of PAK4 by this compound affects several biochemical pathways. PAK4 is a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway . By inhibiting PAK4, the compound disrupts this pathway, affecting processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Pharmacokinetics

Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability

Result of Action

The inhibition of PAK4 by this compound has several molecular and cellular effects. It disrupts the PI3K signaling pathway, affecting cell growth, apoptosis prevention, cell proliferation, and senescence regulation . This can lead to the inhibition of cancer cell growth and proliferation .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its ability to bind to PAK4 . Additionally, the presence of other molecules in the environment can potentially interfere with the compound’s action .

Future Directions

The potential of pyrrolo[2,3-d]pyrimidine derivatives as multi-targeted kinase inhibitors is being explored . These compounds show promising cytotoxic effects against different cancer cell lines . Further development of these compounds could lead to more potent and effective targeted kinase inhibitors .

Biochemical Analysis

Biochemical Properties

7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine plays a crucial role in biochemical reactions, particularly as an inhibitor of Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in the B cell receptor signaling pathway, which is essential for the development and functioning of B cells. By inhibiting BTK, this compound can modulate immune responses and has shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis . Additionally, this compound interacts with other kinases, including JAK1, and has been shown to inhibit their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis and cell cycle arrest. It influences cell signaling pathways by inhibiting kinases such as EGFR, Her2, VEGFR2, and CDK2, leading to reduced cell proliferation and increased cell death . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins involved in cellular metabolism and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of kinases, inhibiting their catalytic activity and preventing the phosphorylation of downstream targets. This inhibition disrupts signaling pathways that are critical for cell growth and survival. For example, the compound’s interaction with BTK involves binding to the ATP-binding site, thereby blocking ATP access and subsequent kinase activation . Additionally, this compound has been shown to inhibit P21-activated kinase 4 (PAK4) through molecular dynamics simulations, highlighting its potential as a multi-targeted inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target kinases and prolonged effects on cellular function. In vitro and in vivo studies have demonstrated that the compound maintains its efficacy over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without causing significant toxicity. At higher doses, some adverse effects have been observed, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been identified, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing side effects. These findings underscore the importance of dosage optimization in the development of this compound as a therapeutic agent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes hepatic metabolism, primarily through the action of cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can have different pharmacological activities and contribute to the overall effects of the compound. The interaction of this compound with metabolic enzymes also influences its pharmacokinetic properties, including its absorption, distribution, and elimination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins in the bloodstream can influence its distribution and accumulation in various tissues. Studies have shown that this compound preferentially accumulates in tissues with high kinase activity, such as lymphoid organs and tumors .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with kinases and other signaling molecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity. For instance, phosphorylation of this compound can enhance its binding affinity for target kinases and increase its inhibitory potency . Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, further modulating its effects .

properties

IUPAC Name |

7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-3-6-5-1-2-9-7(5)11-4-10-6/h1-2,4H,3,8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENSGNBACOVJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=NC(=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

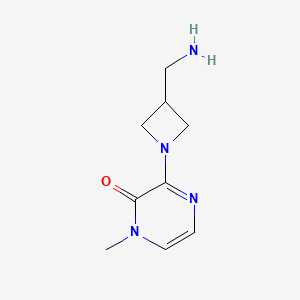

![1,8-Diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1490634.png)

![1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1490643.png)